2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a thioacetamide group, and a tolyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The triazoloquinazoline ring system is a common feature in many biologically active compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with amines, thiols, and other nucleophiles .Scientific Research Applications
Synthetic Methodologies and Derivative Development
Researchers have developed various synthetic methodologies to create [1,2,4]triazolo[1,5-a]quinazolin derivatives, exploring the chemical reactivity and functionalization possibilities of this scaffold. A novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives were synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks, showcasing the versatility in accessing a range of derivatives (Al-Salahi & Geffken, 2011). This highlights the compound class's synthetic accessibility and the potential for further chemical exploration.
Chemical Reactivity and Modifications
The chemical reactivity of the [1,2,4]triazoloquinazolinone core has been extensively studied, with research showing the potential for various modifications to enhance or alter biological activity. For instance, the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids demonstrates the scaffold's amenability to structural diversification, crucial for developing pharmacologically active compounds (Al-Salahi, 2010).
Potential Biological Activities
Research into the pharmacological potential of [1,2,4]triazolo[1,5-a]quinazolin derivatives has uncovered several promising activities. One study synthesized a series of 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated them as a new class of H1-antihistaminic agents, with some compounds showing significant in vivo H1-antihistaminic activity and low sedation compared to chlorpheniramine maleate, a reference standard (Alagarsamy et al., 2007). This underscores the potential therapeutic applications of these compounds in allergy treatment with reduced side effects.
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-12-6-5-7-14(8-12)23-19(27)11-30-21-24-16-10-18(29-4)17(28-3)9-15(16)20-22-13(2)25-26(20)21/h5-10H,11H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCJCXVKUMDTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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